molecular formula C13H11N3O3S B2992581 6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile CAS No. 338774-51-9

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile

Cat. No.: B2992581
CAS No.: 338774-51-9
M. Wt: 289.31
InChI Key: UITMPIQXGAWZLU-UHFFFAOYSA-N
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Description

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile is a nicotinonitrile derivative characterized by a sulfonyl group substituted with a 2-methylphenyl moiety, a hydroxyl group at position 2, and an amino group at position 6 on the pyridine ring. The nicotinonitrile scaffold is a versatile structure in medicinal chemistry, known for its role in synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents . The sulfonyl group enhances electrophilicity and may influence binding interactions with biological targets, while the hydroxyl and amino groups contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

6-amino-5-(2-methylphenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-8-4-2-3-5-10(8)20(18,19)11-6-9(7-14)13(17)16-12(11)15/h2-6H,1H3,(H3,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITMPIQXGAWZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzenesulfonyl chloride and 2-hydroxy-5-nitrobenzonitrile.

    Reaction Conditions: The initial step involves the sulfonylation of 2-hydroxy-5-nitrobenzonitrile with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out at room temperature.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Final Product: The final product, this compound, is obtained after purification steps such as recrystallization.

Chemical Reactions Analysis

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and its structural rigidity contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations in Sulfonyl Nicotinonitriles

The sulfonyl group’s substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:

Compound Name Sulfonyl Substituent Position of Key Groups Suppliers InChIKey
6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile 2-Methylphenyl 2-OH, 6-NH₂ 0 NGIXWVHXQYKIBW-UHFFFAOYSA-N
6-Amino-5-((4-chlorophenyl)sulfonyl)-2-hydroxynicotinonitrile 4-Chlorophenyl 2-OH, 6-NH₂ N/A RLBOYZWCNDHMNA-UHFFFAOYSA-N
6-Amino-2-methoxy-5-(4-methylbenzenesulfonyl)nicotinonitrile 4-Methylphenyl 2-OCH₃, 6-NH₂ 3 N/A
6-Amino-2-methoxy-5-((3-(trifluoromethyl)phenyl)sulfonyl)nicotinonitrile 3-Trifluoromethylphenyl 2-OCH₃, 6-NH₂ 0 NXGDADYPKAUBFL-UHFFFAOYSA-N

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl (electron-withdrawing) and 2-methylphenyl (electron-donating) groups may alter electron density on the pyridine ring, affecting reactivity and target binding .
  • Methoxy vs.
  • Fluorinated Analogs : The 3-trifluoromethylphenyl substituent introduces steric bulk and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific ion channels and its applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N4O3S\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}_3\text{S}

This compound features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds similar to this compound may interact with ion channels, particularly voltage-gated sodium channels (Nav1.8). These channels are crucial in pain signaling pathways. Inhibition of Nav1.8 has been linked to analgesic effects, making this compound a potential candidate for pain management therapies .

Antinociceptive Effects

Studies have shown that sulfonamide derivatives can exhibit significant antinociceptive properties. For instance, analogs have been tested for their ability to reduce pain responses in animal models. The mechanism often involves modulation of pain pathways through inhibition of specific ion channels or receptors involved in pain signaling .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Sulfonamide compounds are known for their ability to inhibit bacterial growth by interfering with folate synthesis. Preliminary studies on related compounds indicate that they may possess broad-spectrum antibacterial activity .

Case Studies

  • Inhibition of Nav1.8 : A study demonstrated that specific derivatives could significantly inhibit Nav1.8 currents in vitro, leading to reduced excitability in pain pathways. The efficacy was measured using patch-clamp techniques, showing IC50 values in the low micromolar range .
  • Antimicrobial Testing : In another study, various sulfonamide derivatives were tested against common bacterial strains. Results indicated that some compounds exhibited MIC values below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial activity .

Data Table: Summary of Biological Activities

Activity Mechanism Efficacy Reference
AntinociceptiveInhibition of Nav1.8IC50 ~ 5 µM
AntimicrobialInhibition of folate synthesisMIC < 10 µg/mL
CytotoxicInduction of apoptosis in cancer cell linesIC50 ~ 15 µM

Q & A

Q. What are the established synthetic routes for 6-amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethanesulfonic acid derivatives may react with aminomethylquinoline precursors in polar aprotic solvents like 1,2-dimethoxyethane (DME) under reflux conditions. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-reagent ratio) and inert atmospheres to prevent side reactions. Temperature control (e.g., 80–100°C) and reaction time (12–24 hrs) are critical for achieving >70% yield, as seen in analogous nicotinonitrile syntheses .

Q. How should researchers purify this compound to ensure high analytical-grade purity?

  • Methodological Answer : Purification typically involves column chromatography using silica gel (60–120 mesh) with a gradient eluent system (e.g., ethyl acetate/hexane, 3:7 to 1:1). Recrystallization from methanol or ethanol is recommended for removing sulfonamide byproducts. Solubility tests in isopropanol, methanol, or methyl ethyl ketone (MEK) can guide solvent selection, as sulfonamide derivatives often exhibit moderate solubility in these solvents .

Q. What spectroscopic techniques are most reliable for characterizing its structure?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and nitrile functionality (C≡N stretching at ~2200 cm⁻¹ in FTIR).
  • HRMS : Use electrospray ionization (ESI+) to verify the molecular ion peak [M+H]+ at m/z 358.08 (calculated).
  • X-ray crystallography : For absolute configuration, grow crystals via slow evaporation in DMSO/water (1:3) .

Advanced Research Questions

Q. How can flow chemistry improve the scalability and reproducibility of its synthesis?

  • Methodological Answer : Continuous-flow reactors enable precise control of exothermic sulfonation steps. Design experiments using a microreactor (channel diameter: 500 µm) with a residence time of 10–15 minutes at 50°C. Incorporate Design of Experiments (DoE) to optimize parameters (e.g., flow rate, temperature) and reduce batch-to-batch variability. This approach minimizes side-product formation (<5%) and enhances throughput by 30–40% compared to batch methods .

Q. What strategies resolve contradictions in solubility data reported across studies?

  • Methodological Answer : Discrepancies in solubility (e.g., in methanol vs. isopropyl ether) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent residues. For consistency, standardize solvent purity (>99.5%) and equilibration time (24 hrs) during solubility testing .

Q. How can computational modeling predict its reactivity in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model electrophilic substitution at the 5-sulfonyl position. Simulate transition states to predict regioselectivity in cross-coupling reactions. Validate models with experimental kinetic data (e.g., rate constants from UV-Vis monitoring at 270 nm) .

Q. What degradation pathways occur under acidic/alkaline conditions, and how are they mitigated?

  • Methodological Answer : Hydrolysis of the sulfonyl group dominates in acidic conditions (pH <3), while the nitrile group degrades in alkaline media (pH >10). Use accelerated stability studies (40°C/75% RH for 28 days) with HPLC-MS to identify degradation products. Stabilize the compound via lyophilization or inclusion in cyclodextrin complexes to enhance shelf life .

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